

# CCT128930: An In-depth Technical Guide on the Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CCT128930** is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Primarily targeting Akt2, it is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. **CCT128930** demonstrates significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream Akt substrates. Interestingly, emerging evidence reveals that **CCT128930** also elicits Akt-independent effects, including the induction of DNA damage, autophagy, and apoptosis, broadening its potential therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action of **CCT128930**, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

## Core Mechanism of Action: Akt Inhibition

**CCT128930** functions as an ATP-competitive inhibitor of Akt, with a notable selectivity for the Akt2 isoform.<sup>[1][2][3]</sup> This inhibition occurs through its competition with ATP for the binding site in the kinase domain of Akt, thereby preventing the phosphorylation of its downstream targets. The selectivity for Akt over other closely related kinases, such as protein kinase A (PKA), is achieved by targeting a single amino acid difference in the kinase domain.<sup>[2][4]</sup>

The primary consequence of Akt inhibition by **CCT128930** is the disruption of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth. [2] By blocking this pathway, **CCT128930** effectively induces a G1 phase cell cycle arrest in cancer cells, particularly those with a constitutively active PI3K/Akt pathway, such as PTEN-null or PIK3CA-mutant tumors.[2][4]

## Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation

The following tables summarize the key quantitative data for **CCT128930**'s inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of **CCT128930**

| Kinase | IC50 (nM) | Assay Type |
|--------|-----------|------------|
| Akt2   | 6         | Cell-free  |
| p70S6K | 120       | Cell-free  |
| PKA    | 168       | Cell-free  |

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: In Vitro Antiproliferative Activity of **CCT128930** (GI50 values)

| Cell Line | Cancer Type     | PTEN Status | GI50 (μM) |
|-----------|-----------------|-------------|-----------|
| U87MG     | Glioblastoma    | Null        | 6.3       |
| PC3       | Prostate Cancer | Null        | 1.9       |
| LNCaP     | Prostate Cancer | Null        | 0.35      |

Data sourced from MedchemExpress.

## Signaling Pathway: Akt-Dependent Mechanism

The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by **CCT128930**.

[Click to download full resolution via product page](#)

Caption: **CCT128930** inhibits Akt, blocking downstream signaling and promoting apoptosis and cell cycle arrest.

## Akt-Independent Mechanisms of Action

Recent studies have revealed that **CCT128930** can induce antitumor effects through mechanisms that are independent of its Akt inhibitory function. These off-target effects contribute to its overall efficacy and suggest a broader therapeutic potential.

## DNA Damage Response and Apoptosis

In some cancer cell lines, such as HepG2 hepatoma cells, **CCT128930** has been shown to induce a DNA damage response.<sup>[5]</sup> This is characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.<sup>[5]</sup> At higher concentrations (e.g., 20  $\mu$ M), **CCT128930** can trigger apoptosis through the activation of caspase-3 and caspase-9, and the cleavage of PARP.<sup>[5]</sup>

## Autophagy

**CCT128930** can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.<sup>[1][5]</sup> This is observed with an increase in the levels of LC3-II and Beclin-1.<sup>[5]</sup> Interestingly, blocking autophagy with agents like chloroquine has been shown to enhance **CCT128930**-induced apoptosis, suggesting a potential combination therapy strategy.<sup>[5]</sup>

## TRPM7 Channel Antagonism

A recent study has identified **CCT128930** as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel. This inhibition is independent of intracellular Mg<sup>2+</sup> and is selective for TRPM7 over TRPM6 and TRPM8 isoforms. The IC<sub>50</sub> values for TRPM7 inhibition were determined to be  $0.86 \pm 0.11 \mu$ M (in the absence of intracellular Mg<sup>2+</sup>) and  $0.63 \pm 0.09 \mu$ M (in the presence of 300  $\mu$ M intracellular Mg<sup>2+</sup>).

## Signaling Pathway: Akt-Independent Mechanisms

The following diagram illustrates the Akt-independent effects of **CCT128930**.

[Click to download full resolution via product page](#)

Caption: **CCT128930** induces DNA damage, autophagy, and inhibits TRPM7 channels, independent of Akt.

## In Vivo Antitumor Activity

Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of **CCT128930**.

Table 3: In Vivo Efficacy of **CCT128930** in Xenograft Models

| Xenograft Model | Cancer Type                          | Dosing         | Outcome                                          |
|-----------------|--------------------------------------|----------------|--------------------------------------------------|
| U87MG           | Glioblastoma (PTEN-null)             | 25 mg/kg, i.p. | 48% T/C ratio on day 12                          |
| BT474           | Breast Cancer (HER2+, PIK3CA-mutant) | 40 mg/kg, i.p. | 29% T/C ratio on day 22 (complete growth arrest) |

Data sourced from Selleck Chemicals.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of **CCT128930**.

### Western Blot Analysis for Akt Pathway Inhibition

Objective: To determine the effect of **CCT128930** on the phosphorylation of Akt and its downstream substrates.

Protocol:

- Cell Culture and Treatment: Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of **CCT128930** (e.g., 0-20  $\mu$ M) for a specified time (e.g., 1, 6, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt

(Ser473), total Akt, phospho-GSK3 $\beta$  (Ser9), total GSK3 $\beta$ , phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., GAPDH or  $\beta$ -actin) overnight at 4°C.

- Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

## Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of **CCT128930** on cell cycle distribution.

Protocol:

- Cell Culture and Treatment: Seed cells in 6-well plates and treat with **CCT128930** (e.g., 3 x GI50 concentration) for various time points (e.g., 0, 24, 48 hours).
- Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.
- Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

## In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of **CCT128930** in a mouse model.

Protocol:

- Cell Preparation and Implantation: Harvest cancer cells (e.g., U87MG) and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g.,  $5 \times 10^6$  cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

- Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups. Administer **CCT128930** (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.
- Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A typical workflow for the preclinical evaluation of **CCT128930**'s mechanism of action.

## Conclusion

**CCT128930** is a well-characterized Akt inhibitor with a clear mechanism of action in disrupting the PI3K/Akt/mTOR pathway. Its potent antiproliferative and pro-apoptotic effects, particularly in cancers with activated Akt signaling, have been demonstrated both in vitro and in vivo. Furthermore, the discovery of its Akt-independent activities, including the induction of DNA damage, autophagy, and antagonism of the TRPM7 channel, adds new dimensions to its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the multifaceted mechanism of action of **CCT128930** in various cancer contexts. This comprehensive understanding is crucial for the continued development and potential clinical application of this promising anticancer agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCT128930 induces cell cycle arrest, DNA damage, and autophagy independent of Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT128930: An In-depth Technical Guide on the Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683974#cct128930-mechanism-of-action\]](https://www.benchchem.com/product/b1683974#cct128930-mechanism-of-action)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)